5-Chloropyrazine-2-carbonyl chloride
Overview
Description
5-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
- The primary target of 5-Chloropyrazine-2-carbonyl chloride is the epithelial sodium channel (ENaC) in the late distal tubule, connecting tubule, and collecting duct of the nephron . ENaC plays a crucial role in sodium reabsorption and potassium excretion.
- This compound directly inhibits ENaC with an IC50 of approximately 0.1 μM, indicating potent blockade .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
5-Chloropyrazine-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various pyrazine derivatives. It interacts with enzymes such as fatty acid synthase I, inhibiting its activity and thereby affecting the synthesis of fatty acids . This compound also interacts with proteins and other biomolecules, forming covalent bonds with nucleophilic sites on these molecules. These interactions can lead to changes in the structure and function of the biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of Mycobacterium tuberculosis by targeting fatty acid synthase I . This inhibition disrupts the synthesis of essential fatty acids, leading to impaired cell membrane integrity and function. Additionally, this compound can induce cytotoxic effects in certain cell lines, affecting cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, such as fatty acid synthase I, inhibiting their catalytic activity . This binding can occur through covalent modification of nucleophilic residues within the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of fatty acid synthesis, affecting cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit fatty acid synthesis without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on fatty acid synthesis. Beyond this threshold, the compound’s toxicity increases, leading to adverse effects on animal health.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid synthesis. It interacts with enzymes such as fatty acid synthase I, inhibiting their activity and disrupting the synthesis of fatty acids . This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can be metabolized by cellular enzymes, leading to the formation of metabolites that may have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound can affect its activity and function, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in fatty acid synthesis. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloropyrazine-2-carbonyl chloride can be synthesized through the chlorination of pyrazine-2-carbonyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Pyrazine-2-carbonyl chloride+SOCl2→5-Chloropyrazine-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar chlorination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-chloropyrazine-2-carboxylic acid.
Condensation: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Condensation: Amines in the presence of a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) under mild conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted pyrazine derivatives.
Hydrolysis: 5-Chloropyrazine-2-carboxylic acid.
Condensation: Amides of 5-chloropyrazine-2-carboxylic acid.
Scientific Research Applications
5-Chloropyrazine-2-carbonyl chloride is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: In the development of advanced materials, such as polymers and coatings.
Organic Synthesis: As a building block for the synthesis of more complex heterocyclic compounds
Comparison with Similar Compounds
Similar Compounds
- 5-Chloropyrazine-2-carboxylic acid
- 6-Chloropyrazine-2-carboxylic acid
- 5-Chloropyrazinamide
Uniqueness
5-Chloropyrazine-2-carbonyl chloride is unique due to its reactivity as an acyl chloride, which allows it to undergo a wide range of chemical reactions.
Properties
IUPAC Name |
5-chloropyrazine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEMQJVHMRAYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570136 | |
Record name | 5-Chloropyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88625-23-4 | |
Record name | 5-Chloropyrazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrazine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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